1-Chloro-4-(cyclohexylsulfanyl)benzene
Overview
Description
1-Chloro-4-(cyclohexylsulfanyl)benzene is an organic compound with the molecular formula C12H15ClS It consists of a benzene ring substituted with a chlorine atom and a cyclohexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(cyclohexylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with cyclohexanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol.
Another method involves the direct chlorination of 4-(cyclohexylsulfanyl)benzene using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(cyclohexylsulfanyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The cyclohexylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to 4-(cyclohexylsulfanyl)benzene by catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetic acid or dichloromethane.
Reduction: Hydrogen gas with a palladium or platinum catalyst in solvents like ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: 4-(cyclohexylsulfanyl)benzene.
Scientific Research Applications
1-Chloro-4-(cyclohexylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties, by modifying its structure and studying its interactions with biological targets.
Chemical Probes: It is used as a chemical probe to study reaction mechanisms and pathways in organic chemistry.
Mechanism of Action
The mechanism of action of 1-chloro-4-(cyclohexylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological studies, its mechanism may involve interaction with cellular components, leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: It could interact with genetic material, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1-Chloro-4-(cyclohexylsulfanyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(methylsulfanyl)benzene: Similar structure but with a methyl group instead of a cyclohexyl group. It has different reactivity and applications.
1-Chloro-4-(phenylsulfanyl)benzene: Contains a phenyl group instead of a cyclohexyl group, leading to variations in chemical properties and uses.
4-(Cyclohexylsulfanyl)benzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-cyclohexylsulfanylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYQZQAOJUWOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285100 | |
Record name | 1-chloro-4-(cyclohexylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59693-95-7 | |
Record name | NSC40475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-4-(cyclohexylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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